methyl 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring, the introduction of the phenyl ring, the formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring, and the attachment of the thioacetate group. Each of these steps would require specific reagents and conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring, the phenyl ring, and the 2,3-dihydrobenzo[b][1,4]dioxin ring would likely result in a rigid and planar structure. The thioacetate group could potentially introduce some steric hindrance .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the 1,2,4-triazole ring might undergo reactions with electrophiles, the phenyl ring might undergo electrophilic aromatic substitution reactions, and the thioacetate group might undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,4-triazole ring, the phenyl ring, and the 2,3-dihydrobenzo[b][1,4]dioxin ring might confer aromaticity to the compound, which could affect its solubility, stability, and reactivity .Mechanism of Action
1,2,4-Triazoles
This compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. 1,2,4-Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and antitumor properties .
Benzodioxins
The compound also contains a benzodioxin group. Benzodioxins are often found in bioactive compounds and pharmaceuticals, including certain types of anticancer and antimicrobial agents .
Sulfanyl Acetates
The compound is a type of sulfanyl acetate. Compounds with this functional group can exhibit various biological activities, depending on their structure .
Biochemical Analysis
Biochemical Properties
It’s possible that it interacts with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified
Molecular Mechanism
It’s unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
methyl 2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-24-17(23)12-27-19-21-20-18(22(19)13-7-3-2-4-8-13)16-11-25-14-9-5-6-10-15(14)26-16/h2-10,16H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRKFFBTFOXICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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